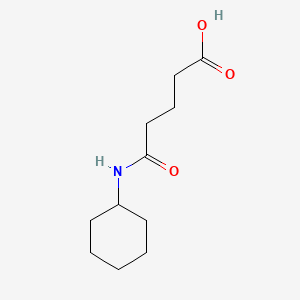

5-(Cyclohexylamino)-5-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Isotope Labeling

5-(Cyclohexylamino)-5-oxopentanoic acid and its derivatives, such as 5-amino-4-oxopentanoic acid, are of interest in the field of chemical synthesis. A notable application is the preparation of isotopically labeled variants of these compounds, which are useful in studying biological systems. For example, Shrestha‐Dawadi & Lugtenburg (2003) describe a method for preparing various isotopomers of 5-amino-4-oxopentanoic acid, which is a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme.

Structural and Chemical Studies

The study of the structure and properties of 5-(Cyclohexylamino)-5-oxopentanoic acid derivatives has led to the discovery of novel heterocyclic compounds. For instance, Kivelä et al. (2003) synthesized new saturated heterocycles from 4-oxopentanoic acid and cyclic amino alcohols, revealing unique stereoselective syntheses and structural characteristics.

Electrosynthesis

In the realm of electrochemistry, the compound has been the subject of innovative synthesis methods. Konarev et al. (2007) explored the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, offering insights into the efficiency and conditions favorable for the electrochemical reduction of related compounds.

Biochemical and Medicinal Research

While specific studies on 5-(Cyclohexylamino)-5-oxopentanoic acid in a biochemical or medicinal context are limited, related compounds have been explored for their biological and pharmacological properties. For example, derivatives of 5-oxopentanoic acid have been examined for their potential as chemoattractants and in the study of biochemical pathways involving arachidonic acid metabolites (Powell & Rokach, 2005).

Wirkmechanismus

Target of Action

Similar compounds such as aminosalicylic acid and 5-amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid have been found to interact with enzymes like pteridine synthetase and Cathepsin D respectively. These enzymes play crucial roles in various biological processes, including folic acid synthesis and protein degradation.

Biochemical Pathways

It’s known that amino acids and their derivatives can influence a variety of biochemical pathways, including protein synthesis, signal transduction, and metabolic processes

Pharmacokinetics

The presence of the amine and carboxylic acid functional groups also suggests that it could undergo various metabolic reactions, including oxidation, reduction, and conjugation .

Result of Action

Amino acids and their derivatives are known to play crucial roles in various biological processes, including protein synthesis, cell signaling, and regulation of gene expression . Therefore, it’s plausible that this compound could have similar effects.

Eigenschaften

IUPAC Name |

5-(cyclohexylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZCCTVEBCVNDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2933970.png)

![Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide](/img/structure/B2933971.png)

![[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate](/img/structure/B2933972.png)

![5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2933976.png)

![10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2933981.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2933983.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2933984.png)